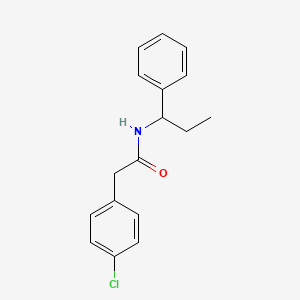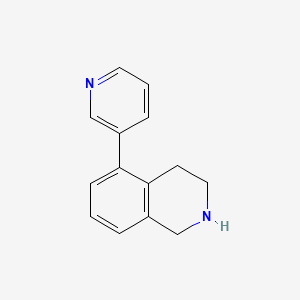![molecular formula C21H25N3O2 B5399035 1-[1-(2,3'-bipyridin-5-ylcarbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5399035.png)
1-[1-(2,3'-bipyridin-5-ylcarbonyl)piperidin-3-yl]-3-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2,3'-bipyridin-5-ylcarbonyl)piperidin-3-yl]-3-methylbutan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is commonly referred to as BPIP and is a small molecule that has been synthesized for various applications.
作用機序
The mechanism of action of BPIP is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins that are involved in cellular signaling pathways. BPIP has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses. It has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BPIP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules that are involved in the recruitment of immune cells to sites of inflammation. BPIP has also been shown to induce apoptosis in cancer cells and to inhibit the replication of viral particles.
実験室実験の利点と制限
One of the main advantages of BPIP is its broad range of biological activities, which makes it a versatile tool for scientific research. It is also relatively easy to synthesize, which makes it readily available for use in laboratory experiments. However, one limitation of BPIP is its potential toxicity, which can vary depending on the concentration used and the cell type being studied.
将来の方向性
There are many potential future directions for the study of BPIP. One area of interest is the development of BPIP-based therapies for the treatment of neurological disorders, such as Alzheimer's disease. Another area of interest is the investigation of BPIP's potential as an anti-cancer agent. Additionally, further studies are needed to fully understand the mechanism of action of BPIP and to determine its potential toxicity in different cell types.
合成法
The synthesis of BPIP involves a multi-step process that requires the use of various reagents and solvents. The starting material for the synthesis is 2,3'-bipyridine, which undergoes a reaction with piperidine and acetic anhydride to form the intermediate product. This intermediate product is then reacted with 3-methylbutanone to form the final product, BPIP.
科学的研究の応用
BPIP has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. BPIP has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
特性
IUPAC Name |
3-methyl-1-[1-(6-pyridin-3-ylpyridine-3-carbonyl)piperidin-3-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15(2)11-20(25)18-6-4-10-24(14-18)21(26)17-7-8-19(23-13-17)16-5-3-9-22-12-16/h3,5,7-9,12-13,15,18H,4,6,10-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHSLFVFFGAREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1CCCN(C1)C(=O)C2=CN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

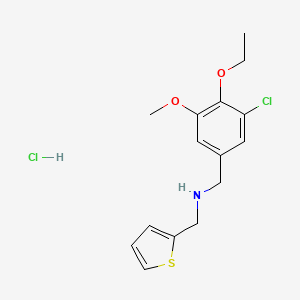
![2-(4-morpholinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5398959.png)
![1-({2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}amino)-2-propanol ethanedioate (salt)](/img/structure/B5398974.png)
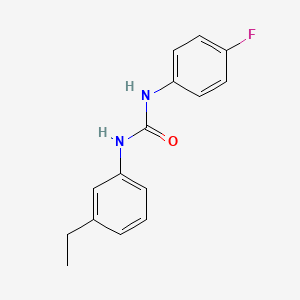
![6-[2-(3-chloro-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5398984.png)
![1-(4-bromophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5399004.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-1'-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B5399016.png)
![(3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine](/img/structure/B5399020.png)
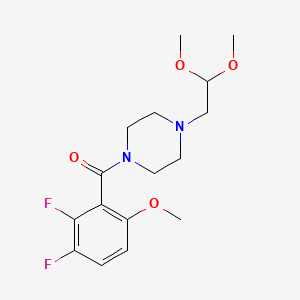
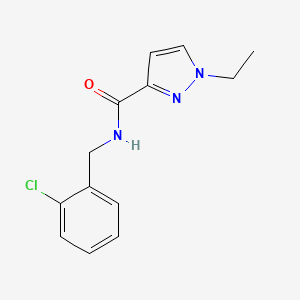
![6-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-3-ol](/img/structure/B5399058.png)
